N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The initial steps often include the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the benzodioxin and dimethylamino phenyl groups. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Diketene: Another compound with similar reactivity in organic synthesis.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine is unique due to its complex structure, which combines multiple functional groups
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C24H24N4O2/c1-16-10-11-28-22(14-16)26-23(17-4-7-19(8-5-17)27(2)3)24(28)25-18-6-9-20-21(15-18)30-13-12-29-20/h4-11,14-15,25H,12-13H2,1-3H3 |
InChI Key |
PMEHIBZYJRGLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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